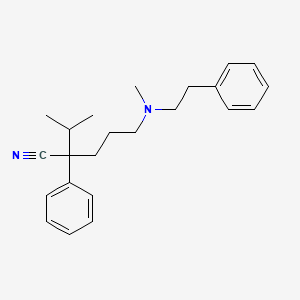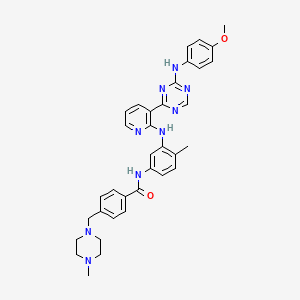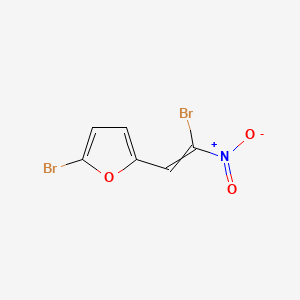
脱氯氯氮平
概述
描述
Deschloroclozapine is a potent and selective chemogenetic actuator used in neuroscience research. It is a derivative of clozapine and serves as an agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Deschloroclozapine has gained attention for its ability to activate targeted neurons at lower dosages compared to clozapine-N-oxide, making it a valuable tool in chemogenetics .
科学研究应用
脱氯氯氮平因其选择性激活 DREADDs 的能力而在科学研究中被广泛使用。其应用包括:
化学: 用作研究分子水平的化学反应和相互作用的工具。
生物学: 用于研究以操纵神经元活动并研究大脑功能。
医学: 研究其在治疗神经系统疾病方面的潜在治疗应用。
工业: 用于开发新药和化学化合物 .
作用机制
脱氯氯氮平通过与 DREADD 受体,特别是 hM3Dq 和 hM4Di 亚型结合来发挥其作用。结合后,它激活这些受体,导致神经元活动发生变化。hM3Dq 受体的激活增强了神经元活动,而 hM4Di 受体抑制了神经元活动。 这种选择性激活使研究人员能够精确控制神经元功能,并研究它们对行为和生理的影响 .
类似化合物:
氯氮平-N-氧化物: 另一个 DREADD 激动剂,但与脱氯氯氮平相比效力较低。
氯氮平: 脱氯氯氮平的母体化合物。
C21: 与脱氯氯氮平相比,效力较低的 DREADD 激动剂 .
独特性: 脱氯氯氮平因其对 DREADD 受体的强效性和选择性而脱颖而出。 它需要更低的剂量才能达到预期效果,降低了脱靶效应的风险,使其成为化学遗传学研究的优选选择 .
未来方向
生化分析
Biochemical Properties
Dechloroclozapine plays a significant role in biochemical reactions by acting as an agonist for muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It interacts with the muscarinic hM3Dq and hM4Di receptors, exhibiting high affinity and selectivity. The interaction with these receptors is characterized by binding to the receptor sites, leading to activation or inhibition of downstream signaling pathways. Dechloroclozapine has been shown to have minimal off-target binding compared to clozapine, making it a more selective and potent option for modulating neuronal activity .
Cellular Effects
Dechloroclozapine influences various types of cells and cellular processes, particularly in the nervous system. It enhances neuronal activity by activating the hM3Dq receptor, leading to increased intracellular calcium levels and subsequent activation of signaling pathways. In contrast, activation of the hM4Di receptor by dechloroclozapine results in inhibition of neuronal activity through the reduction of cyclic adenosine monophosphate levels. These effects on cell signaling pathways ultimately influence gene expression and cellular metabolism, contributing to changes in cell function .
Molecular Mechanism
The molecular mechanism of dechloroclozapine involves its binding interactions with muscarinic DREADD receptors. Upon binding to the hM3Dq receptor, dechloroclozapine induces a conformational change that activates G-protein signaling, leading to increased intracellular calcium levels and activation of downstream effectors. Conversely, binding to the hM4Di receptor results in inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability. These molecular interactions highlight the dual role of dechloroclozapine in modulating neuronal activity through both activation and inhibition of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dechloroclozapine have been observed to change over time. The compound is rapidly brain-penetrable, with its effects on neuronal activity becoming evident within minutes of administration. Stability studies have shown that dechloroclozapine remains effective over extended periods, with minimal degradation observed. Long-term studies in both in vitro and in vivo settings have demonstrated sustained modulation of neuronal activity, with reversible effects upon discontinuation of the compound .
Dosage Effects in Animal Models
The effects of dechloroclozapine vary with different dosages in animal models. Low doses (1 or 3 micrograms per kilogram) have been shown to enhance neuronal activity via the hM3Dq receptor in mice and monkeys. Higher doses (100 micrograms per kilogram) administered intramuscularly have been associated with reversible spatial working memory deficits in monkeys expressing the hM4Di receptor in the prefrontal cortex. These findings indicate that dechloroclozapine’s effects are dose-dependent, with both beneficial and adverse effects observed at different dosage levels .
Metabolic Pathways
Dechloroclozapine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolically stable, with minimal degradation observed in laboratory settings. It interacts with enzymes involved in the metabolism of neurotransmitters, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate neuronal activity and behavior .
Transport and Distribution
Within cells and tissues, dechloroclozapine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high brain penetrability is facilitated by its ability to cross the blood-brain barrier and accumulate in neuronal tissues. This selective distribution is crucial for its effectiveness in modulating neuronal activity and behavior .
Subcellular Localization
Dechloroclozapine’s subcellular localization is primarily within neuronal cells, where it exerts its activity by binding to muscarinic DREADD receptors. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with the intended receptors. This precise localization is essential for the compound’s ability to modulate neuronal activity and behavior .
准备方法
合成路线和反应条件: 脱氯氯氮平可以通过从氯氮平开始的一系列化学反应合成。合成路线涉及从氯氮平中去除一个氯原子,从而形成脱氯氯氮平。 反应条件通常涉及使用试剂,如氢氧化钠和二甲基亚砜 (DMSO) 等溶剂,并在受控温度下进行 .
工业生产方法: 脱氯氯氮平的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 使用先进的纯化技术,如色谱法,对于获得适用于研究应用的脱氯氯氮平至关重要 .
化学反应分析
反应类型: 脱氯氯氮平会发生各种化学反应,包括:
氧化: 脱氯氯氮平可以氧化形成不同的代谢物。
还原: 还原反应可以改变脱氯氯氮平的结构,可能改变其活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 烷基卤化物和酸等试剂用于取代反应
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成羟基化代谢物,而取代反应会导致形成脱氯氯氮平的各种衍生物 .
相似化合物的比较
Clozapine-N-oxide: Another DREADD agonist, but less potent compared to deschloroclozapine.
Clozapine: The parent compound from which deschloroclozapine is derived.
C21: A less potent DREADD agonist compared to deschloroclozapine .
Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-07-7 | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)



![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)
